molecular formula C32H54O8Zn B579693 Zinc Dodecyl Maleate CAS No. 16898-75-2

Zinc Dodecyl Maleate

Cat. No.: B579693
CAS No.: 16898-75-2
M. Wt: 632.156
InChI Key: LECHBKQBTNSHEJ-YIRPGODZSA-L
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Description

Zinc Dodecyl Maleate (CAS 16898-75-2) is a metal-organic compound composed of a zinc ion (Zn²⁺) coordinated with two dodecyl maleate anions. Its molecular formula is C₃₂H₅₄O₈Zn, with a molecular weight of 668.14 g/mol. The structure features a dodecyl (12-carbon) alkyl chain esterified to a maleate group (C=C backbone with two carboxylate groups), forming a bidentate ligand that binds to zinc . This coordination enhances thermal stability and solubility in non-polar media, making it suitable for applications in lubricants, surfactants, and polymer additives.

Properties

CAS No.

16898-75-2

Molecular Formula

C32H54O8Zn

Molecular Weight

632.156

IUPAC Name

zinc;(Z)-4-dodecoxy-4-oxobut-2-enoate

InChI

InChI=1S/2C16H28O4.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18;/h2*12-13H,2-11,14H2,1H3,(H,17,18);/q;;+2/p-2/b2*13-12-;

InChI Key

LECHBKQBTNSHEJ-YIRPGODZSA-L

SMILES

CCCCCCCCCCCCOC(=O)C=CC(=O)[O-].CCCCCCCCCCCCOC(=O)C=CC(=O)[O-].[Zn+2]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol)
This compound 16898-75-2 C₃₂H₅₄O₈Zn 668.14
Dodecyl Hydrogen Maleate 2424-61-5 C₁₆H₂₈O₄ 284.39
Zinc Diethyldithiocarbamate 14324-55-1 C₁₀H₂₀N₂S₄Zn 361.94

Table 2: Functional Comparison

Compound Primary Applications Key Functional Groups Thermal Stability
This compound Lubricants, surfactants Carboxylate, alkyl chain High
Dodecyl Hydrogen Maleate Acidic modifiers, intermediates Carboxylic acid, alkyl chain Moderate
ZDEC Rubber processing Dithiocarbamate, sulfur Low

Q & A

Q. What are the critical parameters for synthesizing Zinc Dodecyl Maleate with high purity?

Key parameters include precise stoichiometric ratios of reactants (e.g., zinc salts and dodecyl maleic acid), reaction temperature control (e.g., maintaining 94–97°C for crystallization ), and purification methods like recrystallization. Purity validation via HPLC (>99.0% threshold) is essential, as noted in reagent-grade specifications .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Structural analysis : NMR and FTIR to confirm coordination between zinc and the maleate ligand.
  • Purity assessment : HPLC for quantitative analysis and differential scanning calorimetry (DSC) to verify melting point consistency (94–97°C) .
  • Morphology : Powder X-ray diffraction (PXRD) for crystallinity evaluation .

Q. What safety protocols are critical when handling this compound in the lab?

Use EN 374-compliant gloves, safety goggles, and local exhaust ventilation to avoid skin/eye contact. Implement spill containment measures and avoid aqueous drainage . Safety showers and eyewash stations must be accessible .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Store at 0–6°C to prevent degradation . Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) with periodic HPLC monitoring to track impurity profiles and thermal stability via DSC .

Advanced Research Questions

Q. How can experimental design methodologies optimize this compound synthesis?

Employ response surface methodology (RSM) or factorial design to screen variables (e.g., pH, temperature, solvent ratio). For example, micellar media (e.g., sodium dodecyl sulfate) can enhance reaction sensitivity, as demonstrated in spectrophotometric assays . Validate models using ANOVA to identify significant factors .

Q. How to resolve contradictory purity data from HPLC and NMR analyses?

Cross-validate methods by spiking samples with known impurities and using statistical tools (e.g., Student’s t-test) to assess systematic errors. Ensure NMR integration accounts for proton environments influenced by zinc coordination .

Q. What strategies improve the sensitivity of UV-Vis assays for this compound quantification?

Incorporate surfactants (e.g., SDS) to stabilize the analyte in solution, increasing molar absorptivity . Optimize wavelength selection (e.g., 510 nm for maleate derivatives) and validate linearity across a concentration range .

Q. How to validate this compound purity according to pharmacopeial standards like the European Pharmacopoeia?

Follow EP9 guidelines for identity, assay, and related substances testing . Perform forced degradation studies (e.g., heat, light, hydrolysis) to confirm method specificity and robustness . Cross-laboratory validation ensures reproducibility .

Q. What advanced chromatographic techniques address co-eluting impurities in this compound samples?

Use ultra-performance liquid chromatography (UPLC) with sub-2µm particles for higher resolution. Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) and employ diode-array detection to differentiate UV spectra of impurities .

Q. How to investigate this compound’s interaction with biological membranes in vitro?

Apply Langmuir monolayer techniques to study interfacial behavior or use fluorescence spectroscopy with membrane-embedded probes (e.g., laurdan). Analyze partition coefficients and thermodynamic parameters to quantify membrane affinity .

Methodological Guidance for Academic Reporting

Q. How should researchers document experimental reproducibility in studies involving this compound?

Q. What statistical methods are essential for analyzing replicate experiments?

Apply ANOVA to compare group means and Tukey’s post-hoc test for pairwise comparisons. Calculate confidence intervals (95%) to assess significance of trends .

Q. How to structure a research paper on this compound for journal submission?

Follow ACS-style formatting:

  • Methods : Detail synthesis protocols, instrument parameters (e.g., HPLC column type), and validation steps .
  • Results : Use graphs (e.g., DSC thermograms) and tables to highlight key findings .
  • Discussion : Contrast results with prior studies (e.g., dodecyl gallate analogs) and address limitations like solvent interference .

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